Ilepcimide

描述

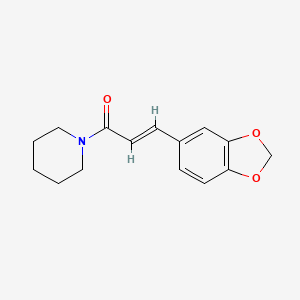

Structure

3D Structure

属性

CAS 编号 |

82857-82-7 |

|---|---|

分子式 |

C15H17NO3 |

分子量 |

259.30 g/mol |

IUPAC 名称 |

(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |

InChI |

InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ |

InChI 键 |

BLPUOQGPBJPXRL-FNORWQNLSA-N |

SMILES |

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |

手性 SMILES |

C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

规范 SMILES |

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |

其他CAS编号 |

23434-86-8 |

溶解度 |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

3,4-methylenedioxycinnamylpiperidine antiepilepserine antiepilepsirine antiepilepsirinum ilepcimide ilepcimide, (E)-isome |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanisms of Action of Ilepcimide in Epilepsy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepcimide (also known as antiepilepserine) is an anticonvulsant agent derived from piperine (B192125), the primary pungent compound in black pepper. Its therapeutic efficacy in epilepsy is attributed to a multi-target mechanism of action that primarily involves the modulation of voltage-gated sodium channels and the enhancement of the serotonergic system. Emerging evidence also points towards a potential neuroprotective role through the activation of antioxidant pathways. This technical guide provides a comprehensive overview of the established and putative mechanisms of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability. The therapeutic strategy for many antiepileptic drugs (AEDs) involves the modulation of synaptic transmission to reduce this hyperexcitability. This compound, structurally similar to the AED lamotrigine, has been used clinically in China for decades, and recent research has begun to elucidate its molecular targets.[1] This guide synthesizes the current understanding of this compound's pharmacodynamics, focusing on its influence on ion channels and neurotransmitter systems.

Primary Mechanisms of Action

The anticonvulsant properties of this compound are believed to stem from a dual mechanism involving the inhibition of voltage-gated sodium channels and the potentiation of serotonergic neurotransmission.[2][3] A neuroprotective effect has also been suggested.[4]

Inhibition of Voltage-Gated Sodium Channels

A primary mechanism for this compound's action is the inhibition of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials.[2] By blocking these channels, this compound can suppress the sustained high-frequency neuronal firing that is characteristic of seizures.[1]

The inhibitory effect of this compound on NaV channels is both concentration- and voltage-dependent.[1] Studies in acutely isolated mouse hippocampal pyramidal neurons have shown that this compound tonically inhibits Na+ currents.[1] The inhibition is more pronounced at more depolarized membrane potentials, suggesting a higher affinity for the open or inactivated states of the channel.[1] This state-dependent binding is a characteristic feature of several effective AEDs.

Mechanistically, this compound has been shown to:

-

Shift the voltage-dependence of inactivation: It shifts the half-maximal availability of the inactivation curve (V1/2) to more negative potentials, meaning that fewer channels are available to open at a given membrane potential.[1]

-

Delay recovery from inactivation: This prolongs the refractory period of the neuron, further limiting its ability to fire at high frequencies.[1]

Modulation of the Serotonergic System

This compound has been demonstrated to have a significant impact on the serotonergic system, which is known to play a role in seizure modulation.[3] The anticonvulsant effects of this compound may, in part, be mediated by an increase in central serotonin (B10506) (5-HT) levels.[5][6]

The proposed mechanism for this serotonergic enhancement involves:

-

Stimulation of Serotonin Synthesis: this compound has been shown to increase the synthesis of serotonin in the rat brain.[6] It achieves this by increasing the plasma ratio of free-to-bound tryptophan, the precursor for serotonin synthesis, leading to a sustained increase in brain tryptophan levels.[6]

-

Increased Serotonin Metabolism and Release: Studies have observed a lasting increase in the levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the striatum and limbic areas following this compound administration, indicating increased serotonin turnover.[6] Furthermore, in vitro studies have shown that this compound can cause the release of radiolabeled serotonin from synaptosomal preparations.[6]

Putative Enhancement of GABAergic Neurotransmission

While some sources suggest that this compound enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), direct evidence for this mechanism is currently limited.[2] Given that this compound is a derivative of piperine, which has been shown to be a positive allosteric modulator of GABAA receptors, it is plausible that this compound shares this property.[5] Piperine potentiates GABA-induced chloride currents through GABAA receptors, and this action is independent of the benzodiazepine (B76468) binding site.[5] Further research is required to definitively establish whether this compound directly modulates GABAA receptors or affects other components of the GABAergic system, such as the enzymes GABA transaminase (GABA-T) or glutamic acid decarboxylase (GAD).

Potential Neuroprotective Effects via the NRF2 Pathway

Recent research has suggested that this compound may also possess neuroprotective properties by activating the NRF2 antioxidant pathway.[4] This pathway is a key regulator of cellular defense against oxidative stress, which is implicated in the neuronal damage associated with seizures. Activation of NRF2 leads to the transcription of a battery of antioxidant and cytoprotective genes. This potential mechanism suggests that this compound may not only suppress seizures but also mitigate their long-term neurodegenerative consequences.

Quantitative Data

The following tables summarize the available quantitative data for the mechanisms of action of this compound and related compounds.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Target | Cell Type/Preparation | Value | Reference |

|---|---|---|---|---|

| IC50 | Voltage-Gated Sodium Channels | Mouse Hippocampal Pyramidal Neurons | Higher at Vh of -90 mV than at -70 mV | [1] |

| V1/2 of Inactivation | Voltage-Gated Sodium Channels | Mouse Hippocampal Pyramidal Neurons | Shifted to more negative potentials (with 10 µM ICM) |[1] |

Table 2: Preclinical Anticonvulsant Efficacy of this compound (Hypothetical Data)

| Seizure Model | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

|---|---|---|---|---|

| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | Data not available | |

| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Intraperitoneal (i.p.) | Data not available |

| Clinical Efficacy | Children with Epilepsy (add-on therapy) | Oral | 65.0% total effective rate |[7] |

Note: Specific ED50 values for this compound in standard preclinical models were not available in the reviewed literature. The clinical efficacy data is from a study where this compound was used as an add-on therapy.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition

Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels in neurons.

Materials:

-

Acutely isolated hippocampal pyramidal neurons from mice.

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

This compound stock solution (in DMSO) and final dilutions in external solution.

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

Procedure:

-

Prepare acute hippocampal slices from the mouse brain and enzymatically/mechanically dissociate pyramidal neurons.

-

Establish a whole-cell patch-clamp recording configuration on an isolated neuron.

-

Voltage-clamp the neuron at a holding potential of -90 mV.

-

Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

Record baseline sodium currents in the absence of the drug.

-

Perfuse the recording chamber with external solution containing various concentrations of this compound.

-

Record sodium currents at each concentration to determine the concentration-dependent block and calculate the IC50 value.

-

To assess voltage-dependent inhibition, repeat the concentration-response protocol at a more depolarized holding potential (e.g., -70 mV).

-

To study the effect on steady-state inactivation, apply a series of prepulses to different voltages before a test pulse to 0 mV, both in the absence and presence of this compound. Plot the normalized peak current against the prepulse potential to determine the V1/2 of inactivation.

-

To measure the recovery from inactivation, use a two-pulse protocol with varying inter-pulse intervals at a holding potential of -90 mV.

In Vitro Serotonin Release Assay from Synaptosomes

Objective: To determine if this compound induces the release of serotonin from presynaptic terminals.

Materials:

-

Rat brain tissue (e.g., striatum or limbic area).

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Krebs-Ringer buffer.

-

[3H]-Serotonin.

-

This compound solutions.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Prepare a crude synaptosomal fraction (P2) from the rat brain tissue by differential centrifugation.

-

Resuspend the P2 pellet in Krebs-Ringer buffer.

-

Pre-load the synaptosomes with [3H]-Serotonin by incubating at 37°C for 15 minutes.

-

Wash the synaptosomes to remove excess unincorporated [3H]-Serotonin.

-

Aliquot the loaded synaptosomes into tubes.

-

Initiate the release experiment by adding Krebs-Ringer buffer (basal release) or buffer containing different concentrations of this compound.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the release by rapid filtration or centrifugation at 4°C.

-

Measure the radioactivity in the supernatant (released [3H]-Serotonin) and the pellet (retained [3H]-Serotonin) using a liquid scintillation counter.

-

Calculate the percentage of total [3H]-Serotonin released for each condition.

HPLC Analysis of Brain Tryptophan, Serotonin, and 5-HIAA

Objective: To measure the effect of this compound administration on the levels of serotonin and its precursor and metabolite in the brain.

Materials:

-

Rat brain tissue samples from control and this compound-treated animals.

-

Perchloric acid (0.1 M) containing an internal standard.

-

HPLC system with a C18 reverse-phase column and an electrochemical detector.

-

Mobile phase (e.g., phosphate/citrate buffer with methanol).

-

Standards for tryptophan, serotonin, and 5-HIAA.

Procedure:

-

Homogenize the brain tissue samples in ice-cold perchloric acid.

-

Centrifuge the homogenates at high speed to precipitate proteins.

-

Filter the supernatants.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

Separate the compounds on the C18 column using the specified mobile phase.

-

Detect the eluting compounds using the electrochemical detector set at an appropriate oxidation potential.

-

Identify and quantify the peaks corresponding to tryptophan, serotonin, and 5-HIAA by comparing their retention times and peak areas to those of the standards.

-

Normalize the results to the tissue weight.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of the primary and putative mechanisms of action of this compound in epilepsy.

Caption: Experimental workflow for patch-clamp analysis of sodium channel inhibition.

Caption: Workflow for the in vitro serotonin release assay.

Conclusion

The anticonvulsant activity of this compound is underpinned by a compelling multi-target mechanism of action. The most robust evidence points to its role as a voltage- and state-dependent inhibitor of voltage-gated sodium channels, a mechanism it shares with other established AEDs. Additionally, its ability to enhance serotonergic neurotransmission by increasing serotonin synthesis and release provides a complementary pathway for seizure suppression. While its potential to modulate the GABAergic system is plausible given its structural relationship to piperine, this requires further direct investigation. The emerging evidence for a neuroprotective role via the NRF2 pathway suggests that this compound may offer disease-modifying benefits beyond symptomatic seizure control. Future research should focus on elucidating the specifics of the GABAergic interaction, identifying the precise molecular binding sites on its targets, and further exploring its neuroprotective potential in preclinical models of epilepsy.

References

- 1. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative [edoc.unibas.ch]

- 2. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Effect of this compound Combined Western Drugs on Serum Level of Neuron Specific Enolase in Treating Epilepsy Children Patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 5. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

What is the chemical structure of Ilepcimide

An In-depth Technical Guide to the Chemical Structure of Ilepcimide

Introduction

This compound, also known by its synonym antiepilepserine, is a synthetic anticonvulsant agent.[1][2] It is a piperidine (B6355638) derivative developed by Chinese researchers as a structural analogue of piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum).[1][2] this compound has demonstrated serotonergic activity and is noted for its simple synthesis process.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and a representative synthesis protocol for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is structurally characterized by a piperidine ring linked via an amide bond to a propenoyl group, which is, in turn, substituted with a 1,3-benzodioxole (B145889) moiety. The chemical details are systematically cataloged through various nomenclature and registry systems.

The definitive IUPAC name for the compound is (2E)-3-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one.[5] This name precisely describes the trans configuration of the double bond in the propenoyl linker.

For computational and database purposes, this compound is represented by the following identifiers:

-

SMILES: C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3[5]

-

InChI: InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+[5]

-

InChIKey: BLPUOQGPBJPXRL-FNORWQNLSA-N[5]

The molecular formula of this compound is C₁₅H₁₇NO₃.[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its characterization, formulation, and pharmacokinetic profiling. Key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 259.30 g/mol | [5] |

| CAS Registry Number | 82857-82-7 | [5] |

| Melting Point | 88-90 °C | [3] |

| XLogP3 | 2.8 | [5] |

| Polar Surface Area | 38.8 Ų | [5] |

Experimental Protocols

Synthesis of this compound via Amidation

A common and efficient method for the preparation of this compound involves the reaction of a piperic acid ester derivative with piperidine, facilitated by a catalyst.[5] This approach avoids the use of harsh chlorinating agents.[5]

Materials and Reagents:

-

Piperic acid ethyl ester (or other alkyl esters like methyl or isopropyl)

-

Piperidine

-

Sodium ethoxide (or sodium methoxide/isopropoxide)

-

Toluene

-

Hydrochloric acid (1-2 N)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a suitable reaction flask, dissolve 90 mmol of piperic acid ethyl ester in 240 ml of toluene.

-

Add 90 mmol of the catalyst, sodium ethoxide, to the solution.

-

Introduce 80 mmol of piperidine to the reaction mixture.

-

Begin stirring and heat the mixture to 50°C.

-

Maintain the reaction at this temperature for approximately 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Once the reaction is complete as indicated by TLC, allow the solution to cool to room temperature.

-

Add water to the reaction mixture (ratio of water to solvent volume approximately 100:200 to 200:400).

-

Stir the mixture and perform a liquid-liquid extraction to separate the organic phase.

-

Wash the organic phase with 1-2 N hydrochloric acid (acid volume to initial water volume ratio of 100:100 to 120:200) one to two times.

-

Follow with one to two washes with water.

-

Dry the organic phase over a suitable drying agent to yield the crude this compound product, which can be further purified by recrystallization.[5]

Visualizations

Chemical Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of this compound.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN109867656A - A kind of preparation method of this compound - Google Patents [patents.google.com]

Ilepcimide: A Piperine Analogue with Anticonvulsant Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ilepcimide, also known as antiepilepserine, is a synthetic derivative of piperine (B192125), the primary pungent compound in black pepper. Developed by Chinese researchers, this piperidine (B6355638) analogue has demonstrated notable anticonvulsant properties in preclinical studies.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of several key neurotransmitter systems and ion channels implicated in epileptogenesis. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its quantitative anticonvulsant activity, detailed experimental protocols for its evaluation, and an exploration of its molecular mechanisms of action.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel antiepileptic drugs (AEDs) with improved efficacy and favorable safety profiles is an ongoing endeavor in pharmaceutical research. Natural products and their derivatives have historically been a rich source of new therapeutic agents. Piperine, an alkaloid from the Piper species, has been traditionally used in some cultures to treat epilepsy and has shown anticonvulsant effects in various animal models.[1][4] This has led to the development of synthetic analogues, such as this compound, with the aim of optimizing its therapeutic properties.[1][3]

This compound's chemical structure, while closely related to piperine, possesses modifications that alter its pharmacokinetic and pharmacodynamic properties.[5] This guide delves into the preclinical data available for this compound, presenting it in a structured format to aid researchers and drug development professionals in understanding its potential as an anticonvulsant agent.

Quantitative Anticonvulsant and Neurotoxicity Profile

The anticonvulsant efficacy of a compound is typically quantified by its median effective dose (ED50) in various seizure models, while its potential for adverse effects is assessed by the median toxic dose (TD50) in neurotoxicity assays. The ratio of these two values provides the Protective Index (PI), a measure of the drug's therapeutic window.

Table 1: Anticonvulsant Activity of Piperine in Preclinical Seizure Models

| Seizure Model | Animal Model | Administration Route | ED50 (mg/kg) | 95% Confidence Interval | Reference |

| Kainate-induced convulsions | Mice | Intraperitoneal (i.p.) | 46 | 25-86 | [1] |

Table 2: Neurotoxicity of Piperine Analogues

| Compound | Animal Model | Administration Route | TD50 (mg/kg) | Test | Reference |

| Levetiracetam (for context) | Mice | i.p. | 1601 | Rotarod Test | [6] |

Mechanism of Action

This compound's anticonvulsant effects are believed to stem from its interaction with multiple molecular targets within the central nervous system. The primary proposed mechanisms include the modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, and stimulation of serotonin (B10506) synthesis.

Inhibition of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Many established AEDs exert their effects by blocking these channels, thereby reducing neuronal hyperexcitability. Studies have shown that this compound inhibits voltage-gated Na+ currents in a concentration- and voltage-dependent manner in mouse hippocampal pyramidal neurons.[7]

Table 3: Inhibitory Effect of this compound on Voltage-Gated Sodium Channels

| Holding Potential (Vh) | Half-Maximal Inhibitory Concentration (IC50) | Cell Type | Reference |

| -90 mV | Higher IC50 | Mouse hippocampal pyramidal neurons | [7] |

| -70 mV | Lower IC50 | Mouse hippocampal pyramidal neurons | [7] |

This voltage-dependent inhibition suggests that this compound may preferentially bind to and stabilize the inactivated state of the sodium channel, a mechanism shared by several clinically effective AEDs.

Modulation of GABAergic Neurotransmission

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. Enhancement of GABAergic activity is a well-established strategy for seizure control. Both piperine and its analogues are thought to modulate GABAergic neurotransmission.[4] While direct quantitative data on this compound's interaction with GABA receptors is limited, studies on piperine provide insight into the potential mechanism. Piperine has been shown to act on GABAA receptors with EC50 values in the micromolar range.[8]

Table 4: Modulatory Effects of Piperine on GABAA Receptor Subtypes

| GABAA Receptor Subtype | EC50 (μM) | Maximal IGABA Potentiation (%) | Reference |

| α2β2 | 42.8 ± 7.6 | - | [8] |

| α3β2 | 59.6 ± 12.3 | 375 ± 51 | [8] |

| α1β3 | - | 332 ± 64 | [8] |

| α1β2 | - | 271 ± 36 | [8] |

| α1β1 | - | 171 ± 22 | [8] |

| α5β2 | - | 136 ± 22 | [8] |

Stimulation of Serotonin Synthesis

The serotonergic system is also implicated in the regulation of seizure activity. This compound (antiepilepsirine) has been shown to stimulate the synthesis of serotonin (5-HT) in the rat brain.[2] This effect is achieved by increasing the plasma ratio of free-to-bound tryptophan, the precursor for serotonin synthesis, leading to a sustained increase in brain tryptophan levels. Consequently, this results in elevated levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) and, to a lesser extent, serotonin itself in brain regions such as the striatum and limbic area.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and further investigate the anticonvulsant properties of this compound.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.

-

Objective: To assess the ability of a compound to prevent seizure spread.

-

Apparatus: An electroconvulsive shock device with corneal electrodes.

-

Procedure:

-

Administer the test compound (e.g., this compound) or vehicle to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal, oral).

-

At the time of predicted peak effect, apply a drop of topical anesthetic and saline to the animal's corneas.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension. Abolition of this response is considered protection.

-

The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

-

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is a model for myoclonic and absence seizures, primarily mediated by the GABAergic system.

-

Objective: To evaluate a compound's ability to raise the seizure threshold.

-

Procedure:

-

Administer the test compound or vehicle to the animal.

-

After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).

-

Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

-

The ED50 is the dose that prevents clonic seizures in 50% of the animals.

-

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

-

Objective: To evaluate a compound's effect on motor coordination and balance.

-

Apparatus: A rotating rod apparatus (rotarod).

-

Procedure:

-

Train the animals to remain on the rotating rod for a specific duration (e.g., 1-2 minutes).

-

Administer the test compound or vehicle.

-

At various time points after administration, place the animal on the rotarod and record the time it is able to maintain its balance.

-

The TD50 is the dose that causes 50% of the animals to fail the test (i.e., fall off the rod).

-

Whole-Cell Patch-Clamp for Sodium Channel Inhibition

This electrophysiological technique allows for the direct measurement of ion channel activity.

-

Objective: To quantify the inhibitory effect of a compound on voltage-gated sodium channels.

-

Procedure:

-

Prepare acute brain slices or cultured neurons.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

In voltage-clamp mode, apply a series of voltage steps to elicit sodium currents.

-

Bath-apply the test compound at various concentrations.

-

Measure the reduction in the peak sodium current at each concentration.

-

The IC50 is calculated as the concentration of the compound that inhibits 50% of the sodium current.

-

GABA Receptor Binding Assay

This biochemical assay measures the affinity of a compound for GABA receptors.

-

Objective: To determine if a compound binds to and modulates GABA receptors.

-

Procedure:

-

Prepare synaptic membrane fractions from brain tissue.

-

Incubate the membranes with a radiolabeled GABA receptor ligand (e.g., [3H]muscimol for GABAA receptors) in the presence and absence of the test compound at various concentrations.

-

Separate the bound and free radioligand by filtration.

-

Quantify the amount of bound radioactivity.

-

The Ki (inhibition constant) is calculated from the IC50 (the concentration of the test compound that displaces 50% of the radioligand).

-

Measurement of Serotonin Synthesis

This protocol allows for the quantification of serotonin turnover in the brain.

-

Objective: To determine the effect of a compound on the rate of serotonin synthesis.

-

Procedure:

-

Administer the test compound or vehicle to the animal.

-

At a specific time point, sacrifice the animal and dissect the brain regions of interest.

-

Homogenize the brain tissue.

-

Measure the concentrations of tryptophan, serotonin, and 5-HIAA using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

The rate of serotonin synthesis can be inferred from the changes in the levels of these molecules.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound's anticonvulsant action and the general workflow for its preclinical evaluation.

Caption: Proposed mechanism of this compound's action on voltage-gated sodium channels.

References

- 1. Anticonvulsant activity of piperine on seizures induced by excitatory amino acid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation of serotonin synthesis in rat brain after antiepilepsirine, an antiepileptic piperine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Serotonergic Activity of Valproic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "antiepilepserine" is not a recognized scientific term. This guide will focus on the well-documented serotonergic activity of the established antiepileptic drug, Valproic Acid (VPA).

Introduction

Valproic acid (VPA) is a widely prescribed antiepileptic drug (AED) with a broad spectrum of efficacy against various seizure types. Its primary mechanisms of action are believed to involve the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels. However, a growing body of evidence suggests that VPA also exerts a modulatory effect on the serotonergic system, which may contribute to its therapeutic profile in both epilepsy and mood disorders. This technical guide provides a comprehensive overview of the serotonergic activity of VPA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing proposed mechanisms of action.

Quantitative Data Summary

The serotonergic effects of Valproic Acid have been quantified in several preclinical studies. The following tables summarize the key findings on VPA's impact on serotonin (B10506) levels in different brain regions and its interaction with serotonin receptors.

Table 1: Effect of Valproic Acid on Serotonin (5-HT) and 5-HIAA Levels in Rodent Brain Regions

| Brain Region | Species | VPA Dose and Duration | Effect on 5-HT Levels | Effect on 5-HIAA Levels | Reference |

| Striatum-Accumbens | Rat | 200 mg/kg i.p. for 45 days | Significant Increase (p < 0.001) | Not Reported | [1] |

| Brain Stem | Rat | 200 mg/kg i.p. for 45 days | Significant Increase (p < 0.001) | Not Reported | [1] |

| Motor Cortex | Rat | 200 mg/kg i.p. for 45 days | Marginal Increase | Not Reported | [1] |

| Hippocampus | Rat | 200 mg/kg i.p. for 45 days | Marginal Increase | Not Reported | [1] |

| Hypothalamus | Rat | 200 mg/kg i.p. for 45 days | Significant Decrease (p < 0.001) | Not Reported | [1] |

| Cerebellum | Rat | 200 mg/kg i.p. for 45 days | Significant Decrease (p < 0.01) | Not Reported | [1] |

| Ventral Hippocampus | Rat | 100, 200, and 400 mg/kg i.p. (acute) | Dose-dependent Increase | No Effect | [2] |

| Amygdala | Rat | Not specified (acute) | Increased | Not Reported | [3] |

| Whole Brain | Mouse | 200 mg/kg (acute) with pargyline | Increased synthesis | Elevated | [4] |

Table 2: Valproic Acid and Serotonin Receptor Binding

| Receptor Subtype | Preparation | VPA Concentration and Duration | Finding | Quantitative Value | Reference |

| 5-HT2A | C6 glioma cells | 100 µg/mL for 20 hours | Increased receptor number | Not specified | [5] |

| 5-HT2A | C6 glioma cells | 100 µg/mL for 20 hours | No change in receptor affinity | No change in Kd | [5] |

| 5-HT1A | Rat brain tissue | 200 or 400 mg/kg for 21 days | No effect on radioligand binding | Not applicable | [6] |

| 5-HT2 | Rat brain tissue | 200 or 400 mg/kg for 21 days | No effect on radioligand binding | Not applicable | [6] |

| 5-HT2A | Human brain (PET) | Therapeutic dose for 3-5 weeks | No significant effect on receptor binding | Not applicable | [7] |

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which VPA modulates the serotonergic system are not fully elucidated. However, based on the available data, a proposed pathway involves the increased synthesis and turnover of serotonin, leading to altered neurotransmission. In specific cellular contexts, VPA may also lead to the upregulation of certain serotonin receptor subtypes, such as the 5-HT2A receptor.

Caption: Proposed mechanism of VPA's serotonergic activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the serotonergic activity of a compound like Valproic Acid.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines the procedure for determining the binding affinity of a test compound to a specific serotonin receptor subtype (e.g., 5-HT2A).

Caption: Experimental workflow for a radioligand binding assay.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the serotonin receptor of interest in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and assay buffer.

-

Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known non-labeled antagonist to saturate the receptors.

-

Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (Valproic Acid).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Measuring Extracellular Serotonin Levels

This protocol describes the in vivo microdialysis technique to measure changes in extracellular serotonin concentrations in specific brain regions of freely moving animals following the administration of a test compound.

Caption: Experimental workflow for in vivo microdialysis.

Procedure:

-

Animal Surgery:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

-

Secure the cannula to the skull and allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Allow for a stabilization period to achieve a steady baseline of neurotransmitter levels.

-

-

Sample Collection:

-

Collect several baseline dialysate samples at regular intervals.

-

Administer the test compound (Valproic Acid) via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples at regular intervals for a predetermined period post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to separate and quantify the concentration of serotonin and its metabolites (e.g., 5-HIAA).

-

-

Data Analysis:

-

Calculate the percentage change in extracellular serotonin levels from the baseline after drug administration.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Conclusion

The available evidence indicates that Valproic Acid has a modest but significant modulatory effect on the serotonergic system. While its primary antiepileptic actions are attributed to other mechanisms, the observed increases in serotonin synthesis, turnover, and, in some cases, receptor expression, may contribute to its overall therapeutic efficacy, particularly in the context of epilepsy comorbid with mood disorders. Further research is warranted to fully elucidate the molecular targets within the serotonergic pathway that are directly affected by VPA and to understand the clinical implications of these interactions. The experimental protocols detailed in this guide provide a robust framework for conducting such future investigations.

References

- 1. Sodium valproate induced alterations in monoamine levels in different regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of valproic acid on 5-hydroxytryptamine and 5-hydroxyindoleacetic acid concentration in hippocampal dialysates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of valproic acid on brain serotonin metabolism in isolated and grouped rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of valproic acid on 5-hydroxytryptamine turnover in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of valproic acid on serotonin-2A receptor signaling in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of chronic treatment with valproate on serotonin-1A receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A positron emission tomography study of the effects of treatment with valproate on brain 5-HT2A receptors in acute mania - PubMed [pubmed.ncbi.nlm.nih.gov]

Ilepcimide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepcimide, also known as antiepilepsirine, is a piperidine (B6355638) derivative with demonstrated anticonvulsant properties. First synthesized as an analog of piperine, the primary alkaloid in black pepper, this compound has been a subject of research for its potential therapeutic applications in neurology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic data, and detailed experimental protocols relevant to its study. The information is intended to support further research and development of this compound.

Chemical and Physical Properties

This compound is a synthetic compound with the following key identifiers:

| Property | Value | Citation(s) |

| CAS Number | 82857-82-7 | [1] |

| Molecular Formula | C₁₅H₁₇NO₃ | [1] |

| Molecular Weight | 259.30 g/mol | [1] |

| IUPAC Name | (2E)-3-(1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one | [1] |

| Synonyms | Antiepilepsirine, Antiepilepserinum | [1] |

Mechanism of Action

The anticonvulsant effects of this compound are believed to be multifactorial, primarily involving the modulation of ion channels and neurotransmitter systems.

Inhibition of Voltage-Gated Sodium Channels

Recent studies have shown that this compound inhibits voltage-gated sodium channels (NaV) in neuronal tissues. This action is concentration- and voltage-dependent and is thought to be a primary contributor to its anticonvulsant effects by preventing abnormal neuronal discharge.[2]

| Parameter | Value | Experimental Conditions | Citation(s) |

| IC₅₀ (Half-maximal inhibitory concentration) | Lower at Vₕ of -70 mV than at -90 mV | Whole-cell patch-clamp on mouse hippocampal neurons | [2] |

| Effect on Inactivation Curve (V₁/₂) | Shifted to more negative potentials | 10 µM this compound | [2] |

| Effect on Recovery from Inactivation | Delayed | 10 µM this compound | [2] |

Stimulation of Serotonin (B10506) Synthesis

This compound has been shown to stimulate the synthesis of serotonin (5-HT) in the brain. It achieves this by increasing the ratio of free-to-bound tryptophan in plasma, leading to a sustained increase of this serotonin precursor in the brain.[3] This enhancement of the serotonergic system may contribute to its anticonvulsant and potential mood-stabilizing effects.

Pharmacokinetic Properties

While comprehensive pharmacokinetic data for this compound as a standalone agent is limited, studies have investigated its effects on the bioavailability of other compounds, such as curcumin. In these studies, this compound has been shown to significantly increase the plasma concentration of co-administered drugs.

| Pharmacokinetic Parameter (of Dihydrocurcumin) | Effect of this compound Co-administration | Citation(s) |

| Cₘₐₓ (Maximum plasma concentration) | Increased | [4] |

| Tₘₐₓ (Time to reach Cₘₐₓ) | Decreased | [4] |

| T₁/₂ (Half-life) | Increased | [4] |

| AUC (Area under the curve) | Increased | [4] |

Experimental Protocols

Evaluation of Sodium Channel Inhibition

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on voltage-gated sodium channels in isolated neurons.

Experimental Workflow for Sodium Channel Inhibition Assay

Caption: Workflow for assessing this compound's effect on sodium channels.

Methodology:

-

Neuron Preparation: Acutely isolate pyramidal neurons from the hippocampus of mice.

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing CsF, CsCl, NaCl, EGTA, HEPES, and Mg-ATP).

-

The external solution should contain, for example, NaCl, KCl, CaCl₂, MgCl₂, CdCl₂, HEPES, and glucose.

-

-

Drug Application: Apply this compound at various concentrations to the external solution.

-

Data Acquisition and Analysis:

-

Record sodium currents in response to depolarizing voltage steps from a holding potential (e.g., -90 mV).

-

To assess voltage-dependence of inactivation, apply a series of prepulses to different potentials before a test pulse.

-

Analyze the data to determine the IC₅₀, changes in current density, and shifts in the voltage-dependence of inactivation.

-

Assessment of Serotonin Synthesis Stimulation

This protocol outlines an in vitro method to assess the effect of this compound on serotonin synthesis and release in synaptosomal preparations.

Signaling Pathway of this compound on Serotonin Synthesis

Caption: this compound's proposed effect on serotonin synthesis.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum and limbic area).

-

Incubation: Incubate the synaptosomal preparations with radiolabeled tryptophan ([³H]Trp) in the presence and absence of this compound.

-

Measurement of Serotonin and Metabolites:

-

After incubation, lyse the synaptosomes and separate the supernatant.

-

Use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of [³H]5-HT and its metabolite, [³H]5-HIAA.

-

-

Serotonin Release Assay:

-

Pre-load synaptosomes with [³H]5-HT.

-

Stimulate the synaptosomes (e.g., with potassium chloride) in the presence and absence of this compound.

-

Measure the amount of [³H]5-HT released into the supernatant using liquid scintillation counting.

-

In Vivo Anticonvulsant Activity Screening

Standard animal models are used to evaluate the anticonvulsant efficacy of this compound.

Logical Workflow for In Vivo Anticonvulsant Screening

Caption: General workflow for screening anticonvulsant activity.

Maximal Electroshock (MES) Test:

-

Administer this compound or vehicle control to rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).

-

After a set pre-treatment time, induce seizures by delivering an electrical stimulus via corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of this compound to prevent the tonic hindlimb extension is a measure of its efficacy against generalized tonic-clonic seizures.

Pentylenetetrazol (PTZ)-Induced Seizure Test:

-

Administer this compound or vehicle control to rodents.

-

After the pre-treatment period, administer a convulsant dose of PTZ (subcutaneously or intraperitoneally).

-

Observe the animals for the onset of clonic and tonic-clonic seizures.

-

Record the latency to the first seizure and the percentage of animals protected from seizures. This test is indicative of efficacy against absence seizures.

Conclusion

This compound is a promising anticonvulsant compound with a multi-faceted mechanism of action that includes the inhibition of voltage-gated sodium channels and the stimulation of serotonin synthesis. The experimental protocols detailed in this guide provide a framework for the continued investigation of its pharmacological properties. Further research is warranted to fully elucidate its therapeutic potential, detailed pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.

References

- 1. This compound inhibited sodium channel activity in mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

An In-depth Technical Guide to the Discovery and Synthesis of Ilepcimide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilepcimide, also known as antiepilepserine, is a piperidine (B6355638) derivative with significant anticonvulsant properties. First synthesized in China in the 1970s as an analogue of the natural product piperine (B192125), this compound has demonstrated a multimodal mechanism of action, primarily involving the inhibition of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Development

The discovery of this compound originated from the investigation of a traditional Chinese folk remedy for epilepsy in the Xishuangbanna region, which consisted of a mixture of white pepper and radish. In the early 1970s, a medical team from Beijing Medical College initiated a scientific investigation into this remedy.

Initial studies led by Professor Yin-quan Pei from the Department of Pharmacology confirmed the anticonvulsant activity of white pepper. Subsequently, Professor Zhen Tian of the Department of Pharmacy successfully isolated piperine as the active anticonvulsant constituent. This led to the development of "Antiepileptic Tablets" (抗痫片) from a crude extract of piperine, which showed improved efficacy over the traditional remedy in preliminary clinical observations.

Further research focused on synthesizing analogues of piperine to optimize its anticonvulsant properties and reduce toxicity. This effort culminated in the successful synthesis of this compound (then named antiepilepserine, 抗痫灵) in 1978 by the research group of Professor Shuyu Wang.[1] Pharmacological studies conducted at Beijing Medical College confirmed its broad-spectrum anticonvulsant effects.

Chemical Synthesis

The synthesis of this compound, chemically named (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one, is based on the principles of amide bond formation. A general synthetic route involves the reaction of a piperonal-derived activated carboxylic acid with piperidine.

Representative Synthetic Protocol

A plausible synthetic route, based on common organic chemistry principles, is outlined below.

Step 1: Synthesis of 3-(1,3-benzodioxol-5-yl)acrylic acid

Piperonal is condensed with malonic acid in the presence of a base such as pyridine (B92270) with a catalytic amount of piperidine (Doebner modification of the Knoevenagel condensation).

Step 2: Activation of the Carboxylic Acid

The resulting 3-(1,3-benzodioxol-5-yl)acrylic acid is converted to a more reactive species, such as an acid chloride, by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

Step 3: Amide Formation

The activated acid derivative is then reacted with piperidine in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield this compound.

Pharmacological Profile

This compound exhibits a complex pharmacological profile, with its primary anticonvulsant effects attributed to the modulation of neuronal excitability through multiple mechanisms.

Mechanism of Action

-

Inhibition of Voltage-Gated Sodium Channels: The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels. This has been demonstrated in electrophysiological studies on acutely isolated mouse hippocampal pyramidal neurons. This compound induces a tonic, concentration- and voltage-dependent inhibition of Na⁺ currents. This action stabilizes neuronal membranes and prevents the high-frequency, repetitive firing of action potentials that is characteristic of seizure activity.

-

Modulation of the GABAergic System: While direct binding data is not extensively available, piperine, the parent compound of this compound, has been shown to enhance GABAergic neurotransmission. It is hypothesized that this compound may share this property, contributing to its anticonvulsant effects by increasing inhibitory tone in the central nervous system.

-

Serotonergic Activity: Early studies indicated that this compound may increase serotonin (B10506) levels in the brain, which could also contribute to its anticonvulsant and potential mood-stabilizing effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's activity.

| Parameter | Value | Species | Tissue/Assay | Reference |

| IC₅₀ (Sodium Channel Inhibition) | Higher at Vh of -90 mV than at -70 mV | Mouse | Hippocampal Pyramidal Neurons |

Experimental Protocols

Anticonvulsant Activity Assessment

The anticonvulsant efficacy of this compound can be evaluated using standard preclinical models of epilepsy.

This model is used to identify compounds that prevent the spread of seizures.

-

Animals: Male albino mice (e.g., Swiss strain) or rats.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer the test compound (this compound) or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

At the time of expected peak effect, apply a drop of topical anesthetic and saline to the corneas.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) via the corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. The dose that protects 50% of the animals (ED₅₀) is calculated.

This model is used to identify compounds that raise the seizure threshold.

-

Animals: Male albino mice or rats.

-

Procedure:

-

Administer the test compound (this compound) or vehicle.

-

After a predetermined time, inject a convulsant dose of pentylenetetrazole (e.g., 65-85 mg/kg, s.c. or i.p.).

-

Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic and/or tonic seizures.

-

-

Endpoint: The primary endpoint is the absence of generalized clonic seizures. The ED₅₀ is calculated as the dose that protects 50% of the animals from seizures.

In Vitro Mechanistic Assays

-

Preparation: Acutely isolated hippocampal pyramidal neurons from mice or rats.

-

Technique: Whole-cell patch-clamp recording.

-

Protocol:

-

Establish a whole-cell recording configuration.

-

Record baseline sodium currents in response to depolarizing voltage steps.

-

Perfuse the recording chamber with varying concentrations of this compound.

-

Record sodium currents in the presence of the compound.

-

-

Analysis: Measure the reduction in peak sodium current amplitude to determine the IC₅₀. Investigate voltage-dependence of the block by varying the holding potential.

Conclusion and Future Directions

This compound is a compelling example of a successful drug discovery effort rooted in traditional medicine. Its primary mechanism of action as a voltage-gated sodium channel inhibitor is well-established, though further investigation into its effects on GABAergic and serotonergic systems is warranted to fully elucidate its pharmacological profile. A significant gap in the publicly available literature is the lack of detailed quantitative data on its in vivo efficacy (ED₅₀) in standardized seizure models and its binding affinities (Ki) for various neuronal receptors. Future research should aim to address these gaps to provide a more complete understanding of this compound's therapeutic potential and to guide the development of next-generation anticonvulsants. The original synthesis and early pharmacological studies, primarily documented in Chinese scientific literature from the late 1970s and early 1980s, represent a valuable historical record that should be more widely accessible to the international scientific community.

References

Pharmacological Profile of Ilepcimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepcimide, also known as antiepilepserine, is a piperidine (B6355638) derivative and an analogue of piperine (B192125), the primary pungent compound in black pepper.[1][2] Synthesized by Chinese researchers, it has been clinically utilized in China as an anticonvulsant.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, available pharmacokinetic and pharmacodynamic data, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of neurology, pharmacology, and drug development.

Introduction

This compound is an anticonvulsant agent with a multi-faceted mechanism of action primarily targeting the central nervous system.[1][3] Its structural similarity to piperine has prompted investigations into its pharmacological effects, revealing a complex interplay with various neurotransmitter systems.[1][2] This document synthesizes the current understanding of this compound's pharmacology, presenting quantitative data in structured tables and illustrating key pathways and experimental workflows through detailed diagrams.

Mechanism of Action

This compound's anticonvulsant properties are attributed to its modulation of several key targets within the central nervous system, including voltage-gated sodium channels, and the GABAergic and serotonergic systems.[1][3]

Inhibition of Voltage-Gated Sodium Channels

A primary mechanism underlying this compound's anticonvulsant effect is the inhibition of voltage-gated sodium channels (NaV).[1] By blocking these channels, this compound reduces the influx of sodium ions into neurons, thereby preventing abnormal neuronal discharge and the propagation of seizure activity.[1] The inhibition is concentration- and voltage-dependent, with a more pronounced effect at a more depolarized holding potential.[1] In the presence of this compound, the current densities of Na+ channels are reduced, the inactivation curve is shifted to more negative potentials, and the recovery from inactivation is delayed.[1]

Modulation of the GABAergic System

This compound has been found to influence the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[3] By enhancing GABAergic activity, this compound contributes to the stabilization of neuronal activity, which is particularly beneficial in conditions characterized by excessive neuronal firing, such as epilepsy.[3]

Influence on the Serotonergic System

This compound exhibits serotonergic activity, stimulating the synthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the brain.[1] This action may contribute to its anticonvulsant effects, as the serotonergic system is known to play a role in the modulation of seizure susceptibility.[1]

Pharmacodynamics: Quantitative Data

The following tables summarize the available quantitative pharmacodynamic data for this compound.

Table 1: Inhibition of Voltage-Gated Sodium Channels

| Parameter | Value | Cell Type | Holding Potential (Vh) | Reference |

| IC50 | Higher than at -70 mV | Mouse hippocampal pyramidal neurons | -90 mV | [1] |

| IC50 | Lower than at -90 mV | Mouse hippocampal pyramidal neurons | -70 mV | [1] |

Note: Specific IC50 values were not explicitly stated in the available literature, only a relative comparison.

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. However, some information regarding its absorption and its effects on the pharmacokinetics of other compounds is available.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 1 to 2 hours.[3]

Table 2: Pharmacokinetic Parameters of Dihydrocurcumin (DHC) in the Presence of this compound in SD Rats

| Parameter | Change with this compound Co-administration | Reference |

| Cmax | Increased by 50.8% (vs. Curcumin (B1669340) alone) | [4] |

| Tmax | Decreased by 30.8% (vs. Curcumin alone) | [4] |

| T1/2 | Increased by 3.6 times (vs. Curcumin alone) | [4] |

| AUC(0-tn) | Increased by 1.2 times (vs. Curcumin alone) | [4] |

Note: This data reflects the effect of this compound on the metabolite of curcumin and not the direct pharmacokinetic parameters of this compound itself.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Experimental Protocols

Maximal Electroshock (MES) Test

This protocol is a standard method for evaluating the anticonvulsant efficacy of compounds against generalized tonic-clonic seizures.

-

Animals: Male albino mice (20-25 g) or Wistar rats (150-200 g).

-

Apparatus: An electroconvulsometer with corneal electrodes.

-

Procedure:

-

Animals are divided into control and test groups.

-

The test group receives this compound at various doses (e.g., intraperitoneally or orally), while the control group receives the vehicle.

-

After a predetermined pretreatment time (e.g., 30 minutes), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered a protective effect.

-

-

Data Analysis: The percentage of protected animals in each group is calculated, and the median effective dose (ED50) is determined using probit analysis.[3]

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to study the effects of this compound on ion channel activity in individual neurons.

-

Cell Preparation: Acutely isolated hippocampal pyramidal neurons from mice.

-

Solutions:

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).

-

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Record baseline sodium currents by applying a series of voltage steps.

-

Perfuse the bath with a solution containing this compound at various concentrations.

-

Record sodium currents in the presence of this compound.

-

To assess voltage-dependence of inhibition, hold the membrane potential at different levels (e.g., -90 mV and -70 mV) before applying the test pulse.

-

-

Data Analysis: Measure the peak amplitude of the sodium currents before and after drug application. Construct concentration-response curves to determine the IC50 value. Analyze changes in the voltage-dependence of inactivation and the time course of recovery from inactivation.[1]

Measurement of Serotonin Synthesis

This protocol outlines a general method to assess the effect of this compound on serotonin synthesis.

-

Animals: Male Wistar rats.

-

Procedure:

-

Administer this compound or vehicle to the animals.

-

At various time points after administration, the animals are sacrificed, and brain regions of interest (e.g., striatum, limbic area) are dissected.

-

The brain tissue is homogenized.

-

The concentrations of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis: Compare the levels of 5-HT and 5-HIAA in the brains of this compound-treated animals to those of the control group. An increase in 5-HIAA levels is indicative of increased serotonin turnover and synthesis.

Conclusion and Future Directions

This compound is a promising anticonvulsant with a multimodal mechanism of action involving the inhibition of voltage-gated sodium channels and modulation of GABAergic and serotonergic neurotransmission. While existing data provide a solid foundation for its pharmacological profile, further in-depth research is warranted. Specifically, detailed pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profile are crucial. Furthermore, quantitative binding assays to determine its affinity (Ki values) for various serotonin and GABA receptor subtypes would provide a more precise understanding of its molecular targets. Elucidating the specific signaling cascades involved in its modulation of the GABAergic and serotonergic systems will also be critical for a comprehensive understanding of its therapeutic effects and potential side-effect profile. Such studies will be invaluable for the continued development and potential clinical optimization of this compound as a therapeutic agent for epilepsy and potentially other neurological disorders.

References

Neuroprotective Effects of Ilepcimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepcimide, an antiepileptic drug, has recently emerged as a compound of interest for its potential neuroprotective properties. Research suggests that beyond its anticonvulsant activities, this compound may offer therapeutic benefits in neurodegenerative and neuroinflammatory conditions. This technical guide provides an in-depth overview of the current research on the neuroprotective effects of this compound, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanisms of Neuroprotection

Current research indicates that this compound exerts its neuroprotective effects through a dual mechanism involving both anti-inflammatory and antioxidant pathways.

Anti-inflammatory Action via Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

This compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, including activated T-lymphocytes, which play a central role in neuroinflammatory diseases such as multiple sclerosis. By inhibiting DHODH, this compound can suppress T-cell proliferation, thereby reducing the inflammatory cascade that leads to neuronal damage.

Antioxidant Effects via NRF2 Pathway Activation

A significant component of this compound's neuroprotective action is attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant pathway.[1] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, a common feature of neurodegenerative diseases, this compound promotes the translocation of NRF2 to the nucleus, leading to the upregulation of antioxidant enzymes and a reduction in neuronal damage caused by reactive oxygen species.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound. These data are primarily derived from a study utilizing the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.

Table 1: Effects of this compound on EAE Clinical Score and Histopathology

| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) |

| Peak Mean Clinical Score | 3.5 ± 0.5 | 2.0 ± 0.4 | 1.5 ± 0.3** |

| Cumulative Disease Score | 45 ± 5 | 25 ± 4 | 18 ± 3 |

| Demyelination Score | 3.0 ± 0.4 | 1.5 ± 0.3* | 1.0 ± 0.2 |

| Immune Cell Infiltration | 3.2 ± 0.5 | 1.8 ± 0.4 | 1.2 ± 0.3** |

| p < 0.05, **p < 0.01 compared to vehicle control |

Table 2: In Vitro Effects of this compound on T-Cell Proliferation and NRF2 Activation

| Assay | Condition | Vehicle Control | This compound (10 µM) | This compound (50 µM) |

| T-Cell Proliferation (%) | Concanavalin A-stimulated | 100 | 65 ± 8 | 40 ± 6** |

| Nuclear NRF2 Levels (fold change) | Neuro2a cells + H₂O₂ | 1.0 | 2.5 ± 0.5 | 4.0 ± 0.7 |

| HO-1 Expression (fold change) | Neuro2a cells + H₂O₂ | 1.0 | 3.0 ± 0.6* | 5.5 ± 0.9 |

| *p < 0.05, **p < 0.01 compared to vehicle control |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound's neuroprotective effects.

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Animal Model: Female C57BL/6 mice, 8-10 weeks old.

-

Induction of EAE:

-

Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Subcutaneously immunize mice with 200 µg of the MOG/CFA emulsion.

-

Administer 200 ng of Pertussis Toxin intraperitoneally on day 0 and day 2 post-immunization.

-

-

Treatment Protocol:

-

Administer this compound (dissolved in 0.5% carboxymethylcellulose) or vehicle control daily by oral gavage, starting from the day of immunization.

-

Dosages: 25 mg/kg and 50 mg/kg.

-

-

Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund

-

-

-

Histopathology:

-

At the end of the experiment, perfuse mice with paraformaldehyde.

-

Collect spinal cords and embed in paraffin.

-

Stain sections with Luxol Fast Blue for demyelination and Hematoxylin and Eosin for immune cell infiltration.

-

Score histopathology on a scale of 0-4.

-

In Vitro T-Cell Proliferation Assay

-

Cell Source: Splenocytes isolated from healthy C57BL/6 mice.

-

Assay Protocol:

-

Plate splenocytes at a density of 2 x 10⁵ cells/well in a 96-well plate.

-

Treat cells with varying concentrations of this compound or vehicle.

-

Stimulate T-cell proliferation with 5 µg/mL Concanavalin A.

-

Incubate for 72 hours.

-

Assess cell proliferation using a BrdU or CFSE-based assay according to the manufacturer's instructions.

-

NRF2 Activation in Neuro2a Cells

-

Cell Line: Mouse neural crest-derived Neuro2a cells.

-

Assay Protocol:

-

Plate Neuro2a cells in 6-well plates and grow to 80% confluency.

-

Pre-treat cells with this compound or vehicle for 2 hours.

-

Induce oxidative stress by adding 100 µM hydrogen peroxide (H₂O₂) for 4 hours.

-

Harvest cells and perform nuclear and cytoplasmic fractionation.

-

Analyze the levels of NRF2 in the nuclear fraction and Heme Oxygenase-1 (HO-1) in the total cell lysate by Western blot.

-

Use Lamin B1 as a nuclear loading control and β-actin as a cytoplasmic loading control.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound's neuroprotective effects and a general experimental workflow.

Caption: Proposed NRF2 signaling pathway activation by this compound.

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

Conclusion and Future Directions

The current body of research provides compelling preclinical evidence for the neuroprotective effects of this compound, mediated through its anti-inflammatory and antioxidant properties. The quantitative data from the EAE model, along with in vitro evidence of NRF2 pathway activation, highlight its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases.

Future research should focus on:

-

Elucidating the detailed molecular interactions between this compound and its targets.

-

Investigating the efficacy of this compound in other preclinical models of neurodegeneration (e.g., Parkinson's disease, Alzheimer's disease).

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Ultimately, translating these promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in human patients.

This technical guide summarizes the foundational research on this compound's neuroprotective effects, providing a solid basis for further investigation and development in this promising area of neuroscience.

References

An In-depth Technical Guide to Ilepcimide for Seizure Disorder Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepcimide, also known as antiepilepserine, is a piperidine (B6355638) derivative and an analog of piperine, the primary pungent compound in black pepper. It has been utilized in clinical settings, particularly in China, for the management of epilepsy. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, preclinical efficacy, and clinical observations in the context of seizure disorders. The available data suggests that this compound exerts its anticonvulsant effects through a multi-target mechanism, involving the modulation of GABAergic and serotonergic systems, as well as the inhibition of voltage-gated sodium channels. This document summarizes the quantitative data from available studies, details experimental protocols for key preclinical models, and presents visual representations of its proposed signaling pathways to serve as a resource for researchers and drug development professionals.

Core Mechanism of Action

This compound's anticonvulsant properties are believed to stem from its influence on multiple neuronal signaling pathways, contributing to a reduction in neuronal hyperexcitability.

Inhibition of Voltage-Gated Sodium Channels

A key mechanism of action for this compound is the inhibition of voltage-gated sodium channels (VGSCs). This action is crucial in reducing the high-frequency neuronal firing characteristic of seizures. By stabilizing the inactive state of these channels, this compound limits the influx of sodium ions, thereby dampening the propagation of action potentials.

A study on acutely isolated mouse hippocampal pyramidal neurons demonstrated that this compound tonically inhibits Na+ currents in a concentration- and voltage-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be lower at a more depolarized holding potential, suggesting a higher affinity for inactivated channels.[1]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of Sodium Currents

-

Cell Preparation: Acutely isolated pyramidal neurons from the CA1 region of the mouse hippocampus.

-

Recording Configuration: Whole-cell patch-clamp technique.

-

Solutions:

-

External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).

-

-

Voltage Protocol:

-

Neurons are held at a holding potential of -90 mV or -70 mV.

-

Depolarizing pulses are applied to elicit sodium currents.

-